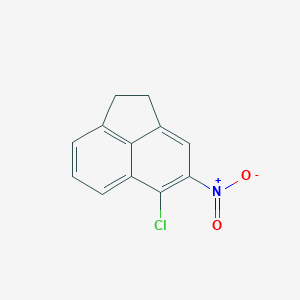![molecular formula C21H20ClNO4 B282205 (4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B282205.png)
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione is a chemical compound that has been synthesized and studied for its potential pharmaceutical applications. This compound is also known as Cmpd-1 and has been found to have potential therapeutic effects in various diseases.
Mécanisme D'action
The mechanism of action of Cmpd-1 involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, Cmpd-1 has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMP activity can prevent the invasion and metastasis of cancer cells. Cmpd-1 has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Cmpd-1 has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of MMPs and COX-2, as mentioned above. In addition, Cmpd-1 has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to have antioxidant effects by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cmpd-1 in lab experiments is its potential therapeutic effects in various diseases. It can be used to study the mechanisms of action of certain enzymes and proteins that are involved in these diseases. However, one limitation of using Cmpd-1 is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of Cmpd-1 in humans.
Orientations Futures
There are several future directions for the study of Cmpd-1. One direction is to further study its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study its safety and efficacy in humans. In addition, further studies are needed to determine the optimal dosage and administration of Cmpd-1 for its potential therapeutic effects.
Méthodes De Synthèse
The synthesis method for Cmpd-1 involves the reaction of 4-chlorobenzaldehyde and 4-methylphenylhydrazine in ethanol to form the intermediate 4-(4-chlorophenyl)hydrazono-4-methylbenzene-1,3-diol. This intermediate is then reacted with 2,3-dimethyl-1,4-butanedione in the presence of sodium acetate to form Cmpd-1.
Applications De Recherche Scientifique
Cmpd-1 has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have an inhibitory effect on the growth of cancer cells and can induce apoptosis in cancer cells. Cmpd-1 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Cmpd-1 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Formule moléculaire |
C21H20ClNO4 |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20ClNO4/c1-12-3-5-15(6-4-12)19(25)17-18(14-7-9-16(22)10-8-14)23(11-13(2)24)21(27)20(17)26/h3-10,13,18,24-25H,11H2,1-2H3/b19-17- |
Clé InChI |
CDKSOQRRAGAUCS-ZPHPHTNESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Cl)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Cl)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)
![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)




![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)

![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)
